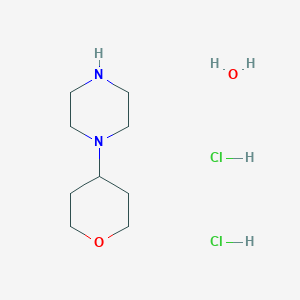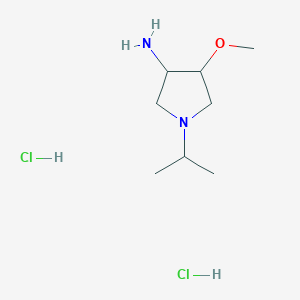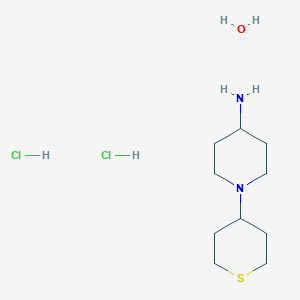![molecular formula C16H18N6O B3808108 N-(1-isopropyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3808108.png)
N-(1-isopropyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide
Descripción general
Descripción
N-(1-isopropyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide, commonly known as IPPA, is a chemical compound that has been extensively researched for its potential therapeutic applications. IPPA belongs to the class of pyrazole derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of IPPA is not fully understood, but it is believed to act through the inhibition of various signaling pathways and enzymes involved in inflammation, cancer, and diabetes. IPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
IPPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of inflammation. IPPA has also been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In addition, IPPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IPPA is its broad range of potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of IPPA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on IPPA. One potential area of research is the development of novel formulations of IPPA that improve its solubility and bioavailability. Another area of research is the identification of the exact molecular targets of IPPA and the elucidation of its mechanism of action. Finally, further studies are needed to investigate the potential therapeutic applications of IPPA in various disease models, including neurodegenerative diseases, cancer, and diabetes.
Conclusion:
In conclusion, IPPA is a promising chemical compound that has shown potential therapeutic applications in various scientific studies. Its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and to investigate its potential applications in various disease models.
Aplicaciones Científicas De Investigación
IPPA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in various in vitro and in vivo studies. IPPA has also been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)-2-(3-pyridin-4-ylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12(2)22-15(5-9-18-22)19-16(23)11-21-10-6-14(20-21)13-3-7-17-8-4-13/h3-10,12H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTUQVOPBDUFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)CN2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(3,4-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808046.png)



![[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3808074.png)
![1-(2-chloro-4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3808092.png)
![[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B3808094.png)
![[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3808097.png)


![(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)[2-(methylthio)phenyl]methanone](/img/structure/B3808109.png)
